molecular formula C20H20N2O4S2 B2636061 3-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide CAS No. 896285-67-9

3-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide

Cat. No.: B2636061
CAS No.: 896285-67-9
M. Wt: 416.51
InChI Key: FVNSKUQEHNNAFU-UHFFFAOYSA-N
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Description

3-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a thiazole ring substituted with a propoxyphenyl group and a methylsulfonyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-propoxyphenyl isothiocyanate with α-halo ketones under basic conditions.

    Attachment of the Benzamide Core: The thiazole intermediate is then reacted with 3-(methylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide core can be reduced to form amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

3-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound in the study of enzyme inhibition and receptor binding.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving thiazole-containing drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide core are key structural features that enable binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]ethanamine
  • **ethyl 2-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetate

Uniqueness

3-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable scaffold for further research and development.

Properties

IUPAC Name

3-methylsulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-3-11-26-16-9-7-14(8-10-16)18-13-27-20(21-18)22-19(23)15-5-4-6-17(12-15)28(2,24)25/h4-10,12-13H,3,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNSKUQEHNNAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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